OF-1 is a synthetic organic compound characterized by its unique chemical structure and properties. It is classified as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3), which plays a significant role in various biological processes, including gene expression and signal transduction. The compound's IUPAC name is 3-(1,2,3-benzothiadiazol-6-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea, indicating a complex arrangement of atoms that contributes to its biological activity and potential therapeutic applications.
The chemical behavior of OF-1 involves its interactions with PRMT3, where it binds to a novel site distinct from the substrate peptide and S-adenosyl methionine binding pockets. This binding mechanism suggests that OF-1 can modulate the enzymatic activity of PRMT3, potentially altering the methylation status of target proteins. The specific reactions that OF-1 participates in are primarily related to its role as an inhibitor, affecting the methylation pathways within cells.
OF-1 exhibits significant biological activity as an allosteric inhibitor of PRMT3. This inhibition can influence various cellular functions, including cell proliferation and differentiation. Research has shown that modulation of PRMT3 activity by compounds like OF-1 can impact cancer cell growth and survival, suggesting its potential as a therapeutic agent in oncology. Additionally, the compound's ability to selectively target PRMT3 highlights its relevance in studying protein methylation's role in disease mechanisms.
The synthesis of OF-1 involves several steps typical for organic compounds, including the construction of the benzothiadiazole moiety and the subsequent formation of the urea linkage. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
OF-1 has potential applications in drug discovery, particularly in targeting PRMT3 for cancer therapy. Its unique mechanism of action makes it a candidate for further development in pharmacological studies aimed at understanding protein methylation's role in various diseases. Additionally, due to its specificity, OF-1 may serve as a valuable tool in biochemical research to elucidate the functions of PRMT3 and related pathways.
Interaction studies involving OF-1 have focused on its binding affinity and selectivity towards PRMT3. Techniques such as X-ray crystallography have provided insights into how OF-1 interacts with the enzyme at a molecular level, revealing critical binding sites and conformational changes upon ligand binding. These studies are essential for understanding how modifications to OF-1 could enhance its efficacy or selectivity.
Several compounds share structural or functional similarities with OF-1, particularly those that target protein arginine methyltransferases or have similar allosteric inhibition properties. Below are some notable compounds:
Compound Name | Structure Type | Target | Unique Features |
---|---|---|---|
Compound 2 | Allosteric inhibitor | PRMT5 | Higher selectivity than OF-1 |
Compound 3 | Competitive inhibitor | PRMT4 | Different binding mechanism |
Compound 4 | Non-selective inhibitor | Multiple targets | Broader range but less specificity |
OF-1 stands out due to its specific allosteric inhibition mechanism on PRMT3, which differs from other inhibitors that may act competitively or non-specifically. Its unique binding site offers potential advantages in therapeutic applications by minimizing off-target effects commonly associated with broader inhibitors.
OF-1 represents a benzimidazolone-based chemical probe specifically designed for selective inhibition of bromodomain and PHD finger containing family proteins [4] [34]. The compound possesses the molecular formula C17H18BrN3O4S with a molecular weight of 440.31 grams per mole [4] [7]. The systematic chemical name for OF-1 is 4-Bromo-N-(2,3-dihydro-6-methoxy-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide [4] [7].
The molecular architecture of OF-1 features a central benzimidazolone core structure, which serves as the fundamental scaffold for bromodomain recognition [39]. This core is substituted with a methoxy group at the 6-position and dimethyl groups at the 1- and 3-positions of the benzimidazole ring system [4] [7]. The molecule incorporates a brominated methylbenzenesulfonamide moiety that extends from the benzimidazolone core, with the bromine atom positioned at the 4-position of the benzene ring and a methyl group at the 2-position [4] [7].
The three-dimensional structure of OF-1 exhibits specific conformational features that enable optimal interactions with bromodomain acetyl-lysine binding sites [11] [21]. The compound's structural design incorporates key pharmacophoric elements common to effective bromodomain inhibitors, including hydrogen bond donor and acceptor groups positioned to mimic acetylated lysine residues [11] [33].
OF-1 demonstrates potent and selective binding affinity toward multiple members of the bromodomain and PHD finger containing protein family, as determined through isothermal titration calorimetry measurements [11] [21] [34]. The compound exhibits a dissociation constant of 100 nanomolar for BRPF1B, representing the highest affinity interaction within the target family [11] [34]. For BRPF2, OF-1 displays a dissociation constant of 500 nanomolar, indicating five-fold reduced affinity compared to BRPF1B [11] [34]. The binding affinity for BRPF3 is further diminished, with a dissociation constant of 2400 nanomolar, representing a 24-fold selectivity difference relative to BRPF1B [11] [34].
Target | Kd (nM) | Selectivity vs BRPF1B | IC50 (nM) |
---|---|---|---|
BRPF1B | 100 | 1 | 270 |
BRPF2 | 500 | 5 | Not reported |
BRPF3 | 2400 | 24 | Not reported |
BRD4(1) | 3900 | 39 | >10000 |
Table 1: OF-1 Binding Affinity Parameters
The selectivity profile of OF-1 extends beyond the bromodomain and PHD finger containing family, with significant discrimination against other bromodomain-containing proteins [11] [21]. Most notably, OF-1 exhibits 39-fold selectivity for BRPF1B over the first bromodomain of BRD4, with a dissociation constant of 3.9 micromolar for BRD4(1) [11]. This selectivity is particularly important given the prominent role of BET family proteins in transcriptional regulation [11] [21].
Alpha screen biochemical assays have confirmed the functional inhibitory activity of OF-1, with an IC50 value of 270 nanomolar for BRPF1B displacement from acetylated histone peptides [21] [34]. Temperature shift assays conducted across a comprehensive panel of 49 diverse bromodomains revealed that OF-1 induces significant thermal stability changes primarily within the bromodomain and PHD finger containing family [11] [21].
The solubility profile of OF-1 presents typical characteristics of hydrophobic small molecule inhibitors designed for intracellular targets [7] [18]. The compound demonstrates complete insolubility in aqueous media, including water and ethanol [7]. However, OF-1 exhibits adequate solubility in dimethyl sulfoxide, achieving concentrations of at least 14.55 milligrams per milliliter [7]. This solubility profile necessitates the use of organic solvents for stock solution preparation and subsequent dilution protocols for biological assays [7] [18].
Property | Value |
---|---|
Molecular Formula | C17H18BrN3O4S |
Molecular Weight (g/mol) | 440.31 |
Chemical Name | 4-Bromo-N-(2,3-dihydro-6-methoxy-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide |
CAS Number | 919973-83-4 |
Solubility | Insoluble in H2O; insoluble in EtOH; ≥14.55 mg/mL in DMSO |
Table 2: OF-1 Physicochemical Properties
The stability characteristics of OF-1 under standard laboratory conditions have been optimized for research applications [7] [37]. The compound maintains chemical integrity when stored as a crystalline solid at -20°C, with stability extending for at least two years under these conditions [37]. For experimental applications, OF-1 solutions prepared in dimethyl sulfoxide demonstrate acceptable short-term stability, though long-term storage of aqueous dilutions is not recommended beyond one day [37].
The development of OF-1 emerged from systematic medicinal chemistry efforts targeting the bromodomain and PHD finger containing protein family [11] [21]. The synthetic approach utilized an established benzimidazolone scaffold as the foundational chemical framework, incorporating specific substituents to achieve selective bromodomain recognition [39]. The synthetic pathway involved optimization of various structural elements to enhance binding affinity while maintaining selectivity over other bromodomain families [11] [39].
The medicinal chemistry program that led to OF-1 employed structure-based drug design principles, utilizing crystallographic information from bromodomain-ligand complexes to guide synthetic modifications [11] [21]. The benzimidazolone core was selected based on its ability to form key hydrogen bonding interactions with conserved asparagine residues within the bromodomain acetyl-lysine binding site [39]. Subsequent synthetic elaboration involved the introduction of the brominated methylbenzenesulfonamide moiety to optimize binding affinity and selectivity profiles [11] [39].
The synthetic methodology incorporated systematic variation of substituent groups around the benzimidazolone core to establish structure-activity relationships [39]. This approach enabled the identification of critical structural features required for potent binding, including the methoxy substituent and the specific positioning of methyl groups on the benzimidazole ring system [39]. The final synthetic route was optimized to provide OF-1 with purity levels exceeding 98%, ensuring consistent biological activity across experimental applications [4] [7].
Comprehensive structure-activity relationship investigations have elucidated the molecular determinants governing OF-1's binding affinity and selectivity [39]. The dimethyl substitution pattern on the benzimidazolone core emerged as a critical structural requirement, with systematic removal of either methyl group resulting in substantial losses in binding potency [39]. Specifically, the N1-methyl group demonstrated particular importance, with its removal leading to a 2.4 logarithmic unit decrease in activity relative to the parent compound [39].
The structure-activity relationship studies revealed that the N1-methyl group occupies the acetyl methyl binding pocket within the bromodomain, forming critical hydrophobic interactions with phenylalanine residues [39]. This positioning mimics the natural acetyl-lysine substrate, explaining the substantial loss in activity observed upon methyl group removal [39]. The N3-methyl group, while less critical than the N1 substituent, still contributes significantly to binding affinity, with its removal resulting in a 0.9 logarithmic unit decrease in potency [39].
The brominated methylbenzenesulfonamide portion of OF-1 provides additional selectivity determinants through specific interactions with variable regions of different bromodomain subfamilies [11] [39]. The bromine substituent and methyl group positioning on the benzene ring were optimized to achieve discrimination between bromodomain and PHD finger containing proteins and other bromodomain families, particularly the BET proteins [11] [21].
Crystallographic structure-activity relationship analysis has confirmed the binding mode predictions derived from synthetic optimization [39]. The benzimidazolone carbonyl group forms essential hydrogen bonding interactions with the conserved asparagine residue found in all bromodomains, while the N1-methyl group occupies the hydrophobic acetyl methyl pocket [39]. The methoxy substituent extends toward solvent-exposed regions, providing additional affinity without compromising selectivity [39].
The molecular selectivity of OF-1 for bromodomain and PHD finger containing proteins over other bromodomain families derives from specific structural adaptations that exploit sequence and conformational differences between bromodomain subfamilies [11] [21]. The binding mode of OF-1 involves occupation of the conserved acetyl-lysine binding site, with the benzimidazolone core positioned to form optimal interactions with the target bromodomain architecture [11] [39].
The primary selectivity determinant resides in the specific accommodation of OF-1's brominated methylbenzenesulfonamide moiety within the variable regions surrounding the acetyl-lysine binding site [11] [21]. These regions exhibit significant sequence divergence between bromodomain subfamilies, enabling selective recognition through complementary shape and electrostatic interactions [11]. The bromodomain and PHD finger containing proteins possess enlarged binding pockets in these variable regions compared to BET family bromodomains, allowing favorable accommodation of OF-1's extended structure [11] [21].
Temperature shift assay data across 49 diverse bromodomains demonstrates that OF-1 achieves greater than 100-fold selectivity over the majority of non-target bromodomains [11] [21]. The most significant off-target interaction occurs with the first bromodomain of BRD4, where OF-1 exhibits 39-fold selectivity in favor of BRPF1B [11]. This selectivity margin provides sufficient therapeutic window for experimental applications while maintaining target specificity [11] [21].
The molecular basis for selectivity extends to differences in the gatekeeper residue, which varies between bromodomain subfamilies [39]. The bromodomain and PHD finger containing proteins contain phenylalanine at the gatekeeper position, whereas BET family proteins typically contain isoleucine [39]. This amino acid difference creates distinct binding pocket geometries that favor different inhibitor scaffolds, contributing to OF-1's selective recognition [39].
OF-1 represents one of several chemical probes developed for selective targeting of bromodomain and PHD finger containing proteins, each exhibiting distinct selectivity profiles and binding characteristics [11] [21]. Comparative analysis with related inhibitors reveals both shared and unique features that define their respective utility as research tools [11] [21].
Inhibitor | Primary Target | BRPF1B Kd (nM) | BRPF2 Kd (nM) | BRD4 Selectivity |
---|---|---|---|---|
OF-1 | Pan-BRPF | 100 | 500 | 39-fold |
NI-57 | Pan-BRPF | 114 | Not reported | Not reported |
PFI-4 | BRPF1B selective | 13 | Not reported | Not reported |
JQ1 | BET family | Not reported | Not reported | Primary target |
Table 3: Comparison of OF-1 with Related Bromodomain Inhibitors
NI-57 represents an alternative pan-bromodomain and PHD finger containing inhibitor with comparable potency to OF-1, exhibiting a dissociation constant of 114 nanomolar for BRPF1B [11] [21]. While NI-57 and OF-1 share similar target profiles, they possess distinct chemical scaffolds, with NI-57 incorporating a dimethylquinolinone core structure rather than the benzimidazolone framework of OF-1 [11] [21]. This structural diversity provides orthogonal chemical probes for validation of target-specific effects [11] [16].
PFI-4 demonstrates superior potency for BRPF1B compared to OF-1, with a dissociation constant of 13 nanomolar [11] [21]. However, PFI-4 exhibits preferential selectivity for the BRPF1B isoform over other family members, contrasting with OF-1's pan-family activity profile [11] [21]. This selectivity difference makes PFI-4 particularly useful for dissecting isoform-specific functions within the bromodomain and PHD finger containing family [11] [21].
The BET family inhibitor JQ1 serves as an important negative control compound in bromodomain and PHD finger containing research, demonstrating minimal activity against bromodomain and PHD finger containing proteins while potently inhibiting BET family bromodomains [11] [33]. The contrasting selectivity profiles of OF-1 and JQ1 enable experimental validation of target specificity through differential phenotypic effects [11] [16].